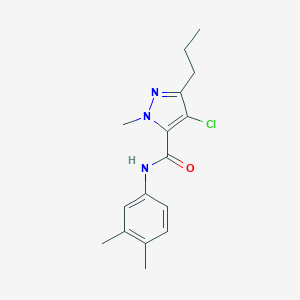![molecular formula C17H13Cl3N4O2S B287711 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. Some of the most notable effects include:
1. Inhibition of cell growth and induction of apoptosis in cancer cells.
2. Inhibition of amyloid-beta peptide aggregation in Alzheimer's disease.
3. Reduction of blood pressure and improvement of cardiac function in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments include its high potency and specificity. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone. Some of the most promising directions include:
1. Development of more efficient and cost-effective synthesis methods.
2. Further investigation into the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation into the potential use of the compound in the treatment of other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various areas of scientific research. Its high potency and specificity make it an attractive candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a complex process that involves several steps. The most common method involves the reaction of 6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 4,5-dichloropyridazin-3(2H)-one in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to yield the desired product.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Cancer Research: this compound has shown promising results in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
3. Cardiovascular Diseases: this compound has also been studied for its potential in the treatment of cardiovascular diseases. It has been found to reduce blood pressure and improve cardiac function.
Eigenschaften
Molekularformel |
C17H13Cl3N4O2S |
|---|---|
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-8-4-10(5-9(2)14(8)19)26-13-6-12(22-17(23-13)27-3)24-16(25)15(20)11(18)7-21-24/h4-7H,1-3H3 |
InChI-Schlüssel |
HXXMYRKOTIWNBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)